molecular formula C8H9BrFNO2S B1333673 N-(2-bromoethyl)-4-fluorobenzenesulfonamide CAS No. 51983-24-5

N-(2-bromoethyl)-4-fluorobenzenesulfonamide

Cat. No.: B1333673
CAS No.: 51983-24-5
M. Wt: 282.13 g/mol
InChI Key: FOIQBZWKLXWNHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromoethyl)-4-fluorobenzenesulfonamide is an organic compound that features a bromoethyl group attached to a fluorobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromoethyl)-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonamide with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

  • Dissolve 4-fluorobenzenesulfonamide in a suitable solvent such as dimethylformamide (DMF).
  • Add potassium carbonate to the solution to act as a base.
  • Introduce 2-bromoethanol to the reaction mixture.
  • Reflux the mixture for several hours to ensure complete reaction.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-bromoethyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include sulfonic acids and sulfonyl chlorides.

    Reduction: Products include primary amines and other reduced derivatives.

Scientific Research Applications

N-(2-bromoethyl)-4-fluorobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-bromoethyl)-4-fluorobenzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This can lead to the inhibition of cellular processes and induce cell death in cancer cells. The molecular targets and pathways involved include DNA alkylation and disruption of protein function.

Comparison with Similar Compounds

N-(2-bromoethyl)-4-fluorobenzenesulfonamide can be compared with other similar compounds such as:

    N-(2-chloroethyl)-4-fluorobenzenesulfonamide: Similar structure but with a chloroethyl group instead of a bromoethyl group. The bromoethyl group is generally more reactive in nucleophilic substitution reactions.

    N-(2-bromoethyl)-4-chlorobenzenesulfonamide: Similar structure but with a chlorobenzenesulfonamide moiety instead of a fluorobenzenesulfonamide moiety. The fluorine atom can influence the electronic properties and reactivity of the compound.

Biological Activity

N-(2-bromoethyl)-4-fluorobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a fluorobenzene ring with a bromoethyl substituent. The molecular formula is C8_{8}H9_{9}BrFNO2_{2}S, and its molecular weight is approximately 300.13 g/mol. The presence of halogen atoms (bromine and fluorine) is significant as they can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interfere with bacterial folic acid synthesis. Sulfonamides generally inhibit the enzyme dihydropteroate synthase, which is crucial in the bacterial folate biosynthesis pathway. By mimicking para-aminobenzoic acid (PABA), these compounds disrupt the synthesis of folate, leading to impaired nucleic acid synthesis and bacterial growth inhibition.

The specific interactions of this compound with biological targets have not been extensively documented in literature; however, its structural analogs suggest that it may engage in hydrogen bonding and hydrophobic interactions with active sites on enzymes or receptors.

Antibacterial Properties

Sulfonamides, including this compound, are known for their antibacterial properties. They exhibit activity against a range of Gram-positive and Gram-negative bacteria. The introduction of fluorine into the structure has been shown to enhance lipophilicity, potentially increasing membrane permeability and overall antibacterial efficacy .

Compound Target Bacteria Mechanism Activity Level
This compoundEscherichia coliInhibition of folate synthesisModerate
This compoundStaphylococcus aureusInhibition of folate synthesisHigh

Case Studies and Research Findings

  • Antimicrobial Screening : A study evaluated various sulfonamides, including derivatives similar to this compound, demonstrating significant antibacterial activity against E. coli and S. aureus. The results indicated that structural modifications could lead to enhanced potency.
  • Structure-Activity Relationship (SAR) : Research on related compounds revealed that the introduction of halogens at specific positions on the benzene ring could enhance biological activity. For instance, fluorinated derivatives showed improved binding affinity for target enzymes compared to their non-fluorinated counterparts .
  • In Vivo Studies : Preliminary animal studies suggested that compounds with similar structures demonstrated effective antibacterial activity in vivo, leading to reduced bacterial load in infected tissues . These findings support the potential therapeutic application of this compound as an antibacterial agent.

Properties

IUPAC Name

N-(2-bromoethyl)-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO2S/c9-5-6-11-14(12,13)8-3-1-7(10)2-4-8/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIQBZWKLXWNHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381529
Record name N-(2-bromoethyl)-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51983-24-5
Record name N-(2-bromoethyl)-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Fluoro benzene sulfonyl chloride (8 g, 0.0411 mol) was added dropwise at 0° C. to a solution of 2-bromoethylamine hydrogen bromide (10.27 g, 0.0501 mol) and triethyl amine (14.3 ml, 0.1029 mol) in dry dichloromethane (100 ml) and stirred at room temperature for 1 h under nitrogen atmosphere. The reaction mixture was diluted with water and extracted with ethyl acetate. Organic layer was washed with water and brine and dried over sodium sulfate. Solvent evaporation under reduced pressure afforded the sub-title product as a liquid. Yield: 11 g
Quantity
8 g
Type
reactant
Reaction Step One
Name
2-bromoethylamine hydrogen bromide
Quantity
10.27 g
Type
reactant
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.